molecular formula C8H9N B14006767 4-Methyl-n-methylideneaniline CAS No. 32328-79-3

4-Methyl-n-methylideneaniline

Cat. No.: B14006767
CAS No.: 32328-79-3
M. Wt: 119.16 g/mol
InChI Key: LYYLXTYQVOYZHN-UHFFFAOYSA-N
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Description

4-Methyl-n-methylideneaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group attached to the nitrogen atom of the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-n-methylideneaniline can be synthesized through several methods. One common approach involves the reaction of aniline with formaldehyde in the presence of hydrochloric acid. This reaction leads to the formation of the desired compound through a condensation process . Another method involves the reduction of nitroarenes, where the nitro group is reduced to an amine group, followed by methylation .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-n-methylideneaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline compounds.

Scientific Research Applications

4-Methyl-n-methylideneaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-n-methylideneaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-n-methylideneaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-(4-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-7-3-5-8(9-2)6-4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYLXTYQVOYZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284369
Record name 4-methyl-n-methylideneaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32328-79-3
Record name NSC36981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-n-methylideneaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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